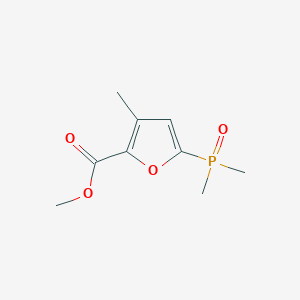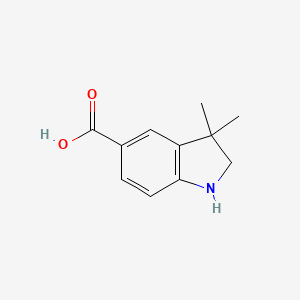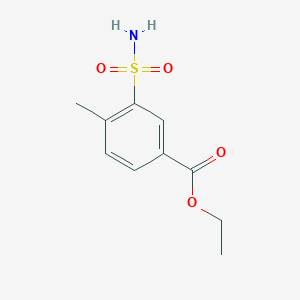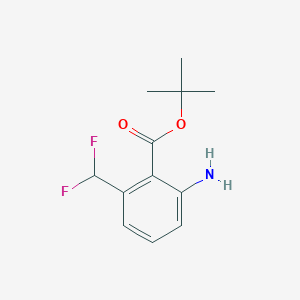
tert-Butyl 2-amino-6-(difluoromethyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2-amino-6-(difluoromethyl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl ester group, an amino group, and a difluoromethyl group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-amino-6-(difluoromethyl)benzoate typically involves multi-step organic reactions. One common method involves the reaction of 2-amino-6-(difluoromethyl)benzoic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the ester linkage . The reaction is usually carried out under anhydrous conditions and may require a catalyst to enhance the reaction rate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can improve the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2-amino-6-(difluoromethyl)benzoate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of nitro or nitroso derivatives.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of substituted benzoates with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 2-amino-6-(difluoromethyl)benzoate is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis .
Biology: In biological research, this compound can be used to study the effects of difluoromethyl groups on biological activity. It may serve as a model compound for the development of new pharmaceuticals .
Medicine: Its structural features can be modified to enhance its pharmacological properties .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .
Wirkmechanismus
The mechanism of action of tert-Butyl 2-amino-6-(difluoromethyl)benzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 2-amino-4-(difluoromethyl)benzoate
- tert-Butyl 2-amino-6-(trifluoromethyl)benzoate
- tert-Butyl 2-amino-6-(chloromethyl)benzoate
Comparison: tert-Butyl 2-amino-6-(difluoromethyl)benzoate is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and stability profiles, making it a valuable compound for specific applications .
Eigenschaften
Molekularformel |
C12H15F2NO2 |
|---|---|
Molekulargewicht |
243.25 g/mol |
IUPAC-Name |
tert-butyl 2-amino-6-(difluoromethyl)benzoate |
InChI |
InChI=1S/C12H15F2NO2/c1-12(2,3)17-11(16)9-7(10(13)14)5-4-6-8(9)15/h4-6,10H,15H2,1-3H3 |
InChI-Schlüssel |
GEPHEULXSQRBBG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)C1=C(C=CC=C1N)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{Imidazo[2,1-b][1,3]thiazol-6-yl}piperidine dihydrochloride](/img/structure/B13503810.png)
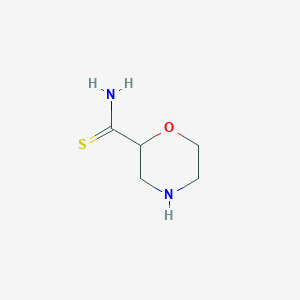
![6,6-Difluoro-2-azaspiro[4.4]nonane hydrochloride](/img/structure/B13503824.png)
![({[6-(Diethylamino)pyridin-3-yl]methyl}carbamoyl)formic acid hydrochloride](/img/structure/B13503837.png)
![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate](/img/structure/B13503839.png)
![Tert-butyl 1-amino-9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-7-carboxylate](/img/structure/B13503845.png)
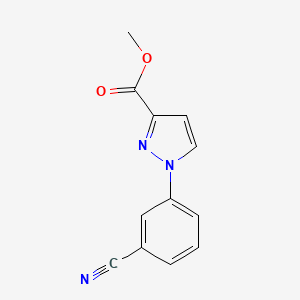
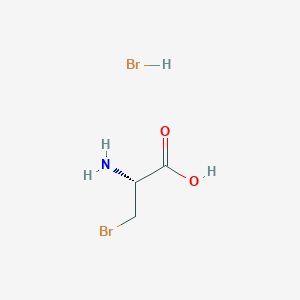
![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
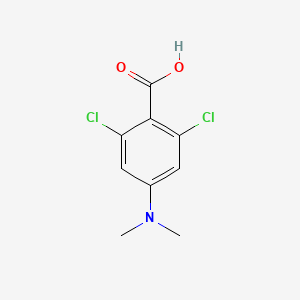
![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)
